Trimedlure
Overview
Description
Trimedlure is a synthetic chemical compound widely used as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound is particularly effective in pest management programs aimed at monitoring and controlling populations of this agricultural pest. This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimedlure is synthesized through a series of chemical reactions involving the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol. The reaction typically involves the use of acid catalysts to facilitate the esterification process . The synthesis results in a mixture of eight isomers, which are then purified and formulated for use as an attractant .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the desired isomers .
Chemical Reactions Analysis
Types of Reactions
Trimedlure primarily undergoes esterification reactions during its synthesis. Additionally, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of the corresponding carboxylic acids and alcohols .
Common Reagents and Conditions
Esterification: Involves tert-butyl alcohol and 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with acid catalysts.
Hydrolysis: Can occur in the presence of strong acids or bases, leading to the cleavage of ester bonds.
Major Products Formed
Esterification: Produces this compound as a mixture of eight isomers.
Hydrolysis: Results in the formation of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids and tert-butyl alcohol.
Scientific Research Applications
Trimedlure has several applications in scientific research, particularly in the fields of entomology and pest management. It is extensively used in monitoring and controlling populations of the Mediterranean fruit fly, a major pest of fruits and vegetables . This compound is also used in studies investigating the behavior and ecology of fruit flies, as it serves as an effective attractant for male flies .
In addition to its use in pest management, this compound is employed in research focused on developing new formulations and delivery systems to enhance its effectiveness and longevity in the field . This includes the development of controlled-release formulations and the evaluation of natural oil blends as potential alternatives .
Mechanism of Action
Trimedlure exerts its effects by mimicking the natural pheromones produced by male Mediterranean fruit flies. The compound is highly attractive to male flies, which are drawn to traps baited with this compound. The molecular targets of this compound are the olfactory receptors in the antennae of the flies, which detect the chemical signals and trigger a behavioral response .
Comparison with Similar Compounds
Trimedlure is often compared with other male lures used in fruit fly management, such as methyl eugenol, cue-lure (raspberry ketone), and ceralure . While all these compounds serve as attractants for different species of fruit flies, this compound is specifically effective for the Mediterranean fruit fly .
Similar Compounds
Methyl Eugenol: Attracts species like Bactrocera dorsalis.
Cue-Lure (Raspberry Ketone): Effective for species like Bactrocera tryoni.
Ceralure: An iodo-analog of this compound, used for similar purposes.
This compound’s uniqueness lies in its specific attraction to the Mediterranean fruit fly and its effectiveness in large-scale pest management programs .
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMORJJNVZMVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881005 | |
Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12002-53-8, 7771-58-6 | |
Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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